6-Bromoimidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Bromoimidazo[1,2-a]pyridine hydrochloride is a compound with the CAS Number: 957035-19-7 . It is used in organic syntheses and as pharmaceutical intermediates . The compound is solid in physical form .
Synthesis Analysis
The compound can be synthesized from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular formula of 6-Bromoimidazo[1,2-a]pyridine hydrochloride is C7H5BrN2 . The InChI key is DTZWDZLYLZJYEW-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 233.49 . It is slightly soluble in water . The storage temperature is 2-8°C .Scientific Research Applications
Organic Syntheses
This compound is used in organic syntheses . It serves as a key intermediate in the synthesis of various complex organic molecules .
Pharmaceutical Intermediates
“6-Bromoimidazo[1,2-a]pyridine hydrochloride” is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceutical drugs .
Antiepileptic Applications
Derivatives of this compound have been reported to possess antiepileptic properties . They can be used in the development of drugs for the treatment of epilepsy .
Antimicrobial Applications
These compounds also exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents .
Antiprotozoal Applications
They have been reported to possess antiprotozoal properties . This makes them potential candidates for the development of antiprotozoal drugs .
Anti-tubercular Applications
Compounds of this class have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anti-inflammatory Applications
They have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .
Anticancer Applications
This class of aromatic heterocycles has great potential in the pharmaceutical field, especially in the development of anti-cancer drugs . They can be used in the development of new anticancer agents .
Safety And Hazards
Future Directions
The compound has potential applications in organic syntheses and as pharmaceutical intermediates . It has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate , suggesting potential future directions in the development of new pharmaceuticals.
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWDZLYLZJYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656887 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
957035-19-7 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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